molecular formula C23H19NO4 B5325704 1-benzyl-3-[4-(2-furyl)-2-oxo-3-buten-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

1-benzyl-3-[4-(2-furyl)-2-oxo-3-buten-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

Cat. No. B5325704
M. Wt: 373.4 g/mol
InChI Key: BXFBPGZEDQHGMW-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-3-[4-(2-furyl)-2-oxo-3-buten-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one, also known as C16 or compound 16, is a synthetic compound that has been studied for its potential pharmacological applications. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 1-benzyl-3-[4-(2-furyl)-2-oxo-3-buten-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways. This compound has also been shown to interact with various cellular targets, including DNA and proteins, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of cellular signaling pathways. This compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-benzyl-3-[4-(2-furyl)-2-oxo-3-buten-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is its synthetic nature, which allows for precise control over its chemical structure and purity. This makes it suitable for large-scale production and further optimization. However, one limitation of this compound is its potential toxicity and side effects, which may limit its use in certain applications.

Future Directions

There are several potential future directions for research on 1-benzyl-3-[4-(2-furyl)-2-oxo-3-buten-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one, including the development of more potent and selective analogs, the investigation of its pharmacokinetics and pharmacodynamics, and the exploration of its potential applications in other fields of research. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic targets.

Synthesis Methods

The synthesis of 1-benzyl-3-[4-(2-furyl)-2-oxo-3-buten-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one involves several steps, including the condensation of 2-furancarboxaldehyde with ethyl acetoacetate, followed by the addition of benzylamine and subsequent cyclization. The final step involves the addition of a hydroxyl group to the indole ring. This synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.

Scientific Research Applications

1-benzyl-3-[4-(2-furyl)-2-oxo-3-buten-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been studied for its potential applications in various fields of research, including cancer treatment, neuroprotection, and anti-inflammatory therapy. In cancer research, this compound has been shown to inhibit the growth of tumor cells by inducing apoptosis and disrupting cell cycle progression. In neuroprotection studies, this compound has been shown to protect neuronal cells from oxidative stress and prevent neurodegeneration. In anti-inflammatory therapy, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

1-benzyl-3-[(E)-4-(furan-2-yl)-2-oxobut-3-enyl]-3-hydroxyindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO4/c25-18(12-13-19-9-6-14-28-19)15-23(27)20-10-4-5-11-21(20)24(22(23)26)16-17-7-2-1-3-8-17/h1-14,27H,15-16H2/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXFBPGZEDQHGMW-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C=CC4=CC=CO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)/C=C/C4=CC=CO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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